molecular formula C7H8O4 B1401574 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid CAS No. 1379811-83-2

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid

Cat. No.: B1401574
CAS No.: 1379811-83-2
M. Wt: 156.14 g/mol
InChI Key: MZKZHZKXFSFKQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the ethynyl group. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxetane derivatives, reduced ethyl compounds, and substituted oxetane or ethynyl derivatives .

Scientific Research Applications

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The ethynyl group can participate in addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Butynyloxetan-3-yl)oxy)acetic acid
  • 2-((3-Propynyloxetan-3-yl)oxy)acetic acid
  • 2-((3-Methynyloxetan-3-yl)oxy)acetic acid

Uniqueness

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid is unique due to the presence of both the oxetane ring and the ethynyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring provides a strained cyclic structure that can undergo ring-opening reactions, while the ethynyl group offers opportunities for further functionalization through addition reactions .

Properties

IUPAC Name

2-(3-ethynyloxetan-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-2-7(4-10-5-7)11-3-6(8)9/h1H,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKZHZKXFSFKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276170
Record name 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-83-2
Record name 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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